molecular formula C14H8FNO3 B7819778 2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid

2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B7819778
M. Wt: 257.22 g/mol
InChI Key: PYYAZETWMAZYTL-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid is a heterocyclic aromatic compound that contains both a benzoxazole ring and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the formation of the benzoxazole ring followed by the introduction of the fluorophenyl group. One common method is the cyclization of o-aminophenol with a carboxylic acid derivative under acidic conditions to form the benzoxazole ring. The fluorophenyl group can then be introduced via a Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated benzoxazole in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzoxazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinone derivatives, while reduction can produce alcohols or aldehydes.

Scientific Research Applications

2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways or bind to receptors that regulate cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

    2-Phenyl-1,3-benzoxazole-5-carboxylic acid: Lacks the fluorine atom, which may affect its reactivity and biological activity.

    2-(2-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid: Contains a chlorine atom instead of fluorine, which can influence its chemical properties and interactions.

    2-(2-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid: The presence of a methyl group instead of fluorine can alter its steric and electronic properties.

Uniqueness

The presence of the fluorine atom in 2-(2-Fluorophenyl)-1,3-benzoxazole-5-carboxylic acid imparts unique electronic properties, such as increased electronegativity and the ability to form strong hydrogen bonds. These characteristics can enhance the compound’s reactivity and its potential interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO3/c15-10-4-2-1-3-9(10)13-16-11-7-8(14(17)18)5-6-12(11)19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYYAZETWMAZYTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=NC3=C(O2)C=CC(=C3)C(=O)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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